

Introduction: The Significance of the Quinuclidine Scaffold

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Compound of Interest

Compound Name: *Quinuclidin-3-one oxime*

CAS No.: 35423-17-7

Cat. No.: B1595668

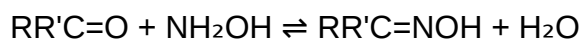
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Quinuclidin-3-one is a bicyclic ketone that serves as a vital synthetic intermediate in both organic and medicinal chemistry.^[1] Its rigid bicyclo[2.2.2]octane framework offers a unique and sterically defined scaffold, enabling the precise spatial arrangement of functional groups, which is crucial for biological activity.^[1] This structural feature makes it a valuable building block for a wide range of therapeutic agents, including those targeting cholinergic receptors.^[1] The conversion of quinuclidin-3-one to its oxime derivative is a key transformation, unlocking a diverse array of potential applications, from antimicrobial agents to compounds investigated in cancer treatment.^[1] Quinuclidine derivatives have demonstrated a broad spectrum of biological activities, including anticholinergic, antihistaminic, antiparasitic, antioxidant, and antitumor effects, highlighting the importance of understanding the synthesis of their precursors.^[2]

The Core Mechanism of Oxime Formation

The formation of an oxime from a ketone is a classic condensation reaction that proceeds in a stepwise manner.^{[3][4]} At its core, the reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to yield the oxime.^{[4][5]}

The overall reaction is as follows:



The mechanism can be broken down into two key stages:

- **Nucleophilic Addition:** The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone.^[5] This leads to the formation of a tetrahedral intermediate known as a carbinolamine.^[4]
- **Dehydration:** The carbinolamine intermediate is generally unstable and undergoes dehydration (loss of a water molecule) to form the final oxime product, which contains a carbon-nitrogen double bond.^[4] This dehydration step is often the rate-determining step of the reaction.^[4]

The Critical Role of pH

The rate of oxime formation is highly dependent on the pH of the reaction medium.^{[6][7]} The reaction is typically fastest in slightly acidic conditions, with an optimal pH often cited to be around 4 to 4.5.^{[4][6][8]} This is due to a delicate balance:

- **At low pH (highly acidic):** The hydroxylamine nucleophile becomes protonated (NH_3OH^+), which significantly reduces its nucleophilicity and slows down the initial attack on the carbonyl carbon.^{[6][7]}
- **At high pH (basic or neutral):** The carbonyl group is not sufficiently activated by protonation, making it less electrophilic. While the hydroxylamine is a strong nucleophile in its free base form, the dehydration of the carbinolamine intermediate is slow without acid catalysis.^{[6][7]}

Therefore, a mildly acidic environment provides a sufficient concentration of both the free hydroxylamine nucleophile and protonated carbonyl, facilitating both the initial addition and the subsequent dehydration step.^[7]

Specifics of Quinuclidin-3-one Oxime Formation

Applying the general mechanism to quinuclidin-3-one, we see the reaction of the bicyclic ketone with hydroxylamine. The rigid structure of the quinuclidine ring system does not

significantly alter the fundamental mechanism but does have implications for the stereochemistry of the resulting oxime.

Due to the unsymmetrical nature of the substitution around the C=N double bond, **quinuclidin-3-one oxime** can exist as two geometric isomers: the (E) and (Z) isomers.[9] The formation of a mixture of these isomers is possible when the reaction is carried out in solution.[9][10] However, specific synthetic methods, such as mechanochemical or microwave synthesis, have been reported to yield the pure (E) oxime.[9][10] The stereochemistry of the oxime can be crucial for its subsequent reactivity and biological activity.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of **quinuclidin-3-one oxime**.

Protocol 1: Synthesis of Quinuclidin-3-one Oxime

This protocol is adapted from established procedures for the formation of oximes from ketones.

Materials:

- Quinuclidin-3-one hydrochloride (or the free base)
- Hydroxylamine hydrochloride
- Sodium acetate or sodium hydroxide
- Ethanol or a similar suitable solvent
- Water
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
- pH meter or pH paper

Procedure:

- **Dissolution of Reactants:** In a round-bottom flask, dissolve quinuclidin-3-one hydrochloride in a minimal amount of water or an ethanol/water mixture. If starting with the free base, dissolve it in ethanol.
- **Addition of Hydroxylamine:** In a separate flask, prepare a solution of hydroxylamine hydrochloride in water.
- **pH Adjustment:** If using the hydrochloride salts, the initial solution will be acidic. The pH needs to be adjusted to the optimal range of 4-5. This can be achieved by the addition of a base such as sodium acetate or a dilute solution of sodium hydroxide while monitoring the pH.
- **Reaction:** Add the hydroxylamine solution to the quinuclidin-3-one solution. The reaction mixture is then typically heated to reflux for a period of 1-4 hours to drive the reaction to completion.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the carbonyl peak of the starting material using infrared (IR) spectroscopy.^[10]
- **Work-up and Isolation:** After the reaction is complete, the mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Characterization of Quinuclidin-3-one Oxime

Infrared (IR) Spectroscopy:

- The formation of the oxime can be confirmed by the disappearance of the strong carbonyl (C=O) stretching band of quinuclidin-3-one (typically around 1750 cm^{-1}).^[10]
- The appearance of characteristic bands for the C=N stretch (around 1665 cm^{-1}) and the O-H stretch of the oxime (a broad band around 3600 cm^{-1}) provides further evidence of product formation.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectroscopy are essential for confirming the structure and determining the isomeric ratio of the product. The chemical shifts of the protons and carbons near the C=N bond will be distinct for the (E) and (Z) isomers.

Mass Spectrometry (MS):

- Mass spectrometry will confirm the molecular weight of the product. For **quinuclidin-3-one oxime** ($\text{C}_7\text{H}_{12}\text{N}_2\text{O}$), the expected molecular weight is approximately 140.18 g/mol .

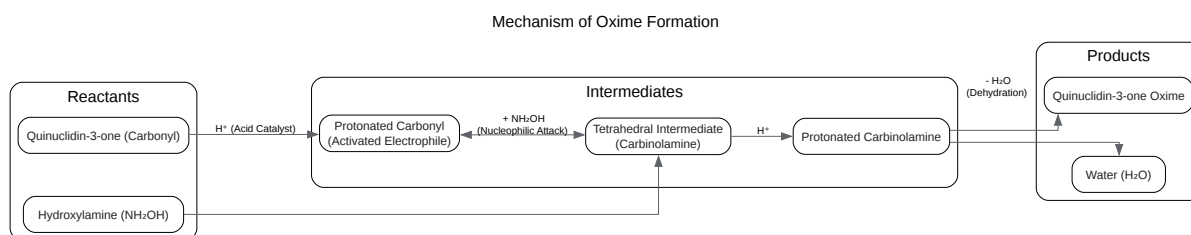
Kinetic and Mechanistic Data

The rate of oxime formation is influenced by several factors, with pH being the most prominent. The table below illustrates the conceptual relationship between pH and the relative reaction rate for a typical oxime formation.

pH	Relative Reaction Rate	Rationale
< 2	Very Low	Hydroxylamine is fully protonated and non-nucleophilic.[6][7]
3-5	High (Optimal Range)	A balance between activated carbonyl and free nucleophile exists.[4][8]
6-8	Moderate	The concentration of the protonated carbonyl decreases, slowing the reaction.[6]
> 9	Low	The carbonyl group is not sufficiently activated for nucleophilic attack.[7]

Visualizing the Mechanism and Workflow

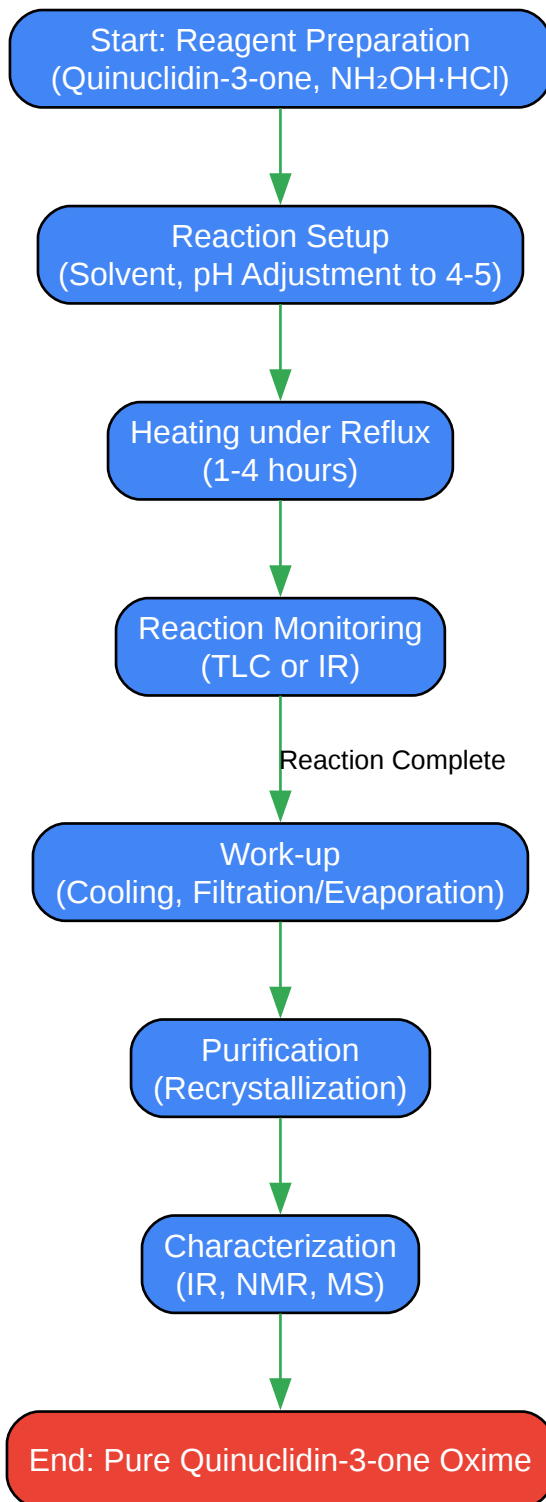
To further elucidate the process, the following diagrams, created using the DOT language, visualize the reaction mechanism and the experimental workflow.



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Caption: General mechanism of acid-catalyzed oxime formation.

Experimental Workflow for Oxime Synthesis



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Caption: Step-by-step workflow for the synthesis and characterization of **quinuclidin-3-one oxime**.

Applications in Drug Development

Quinuclidin-3-one oxime is more than just a chemical intermediate; it is a gateway to novel therapeutic agents. The oxime functionality can be further modified, or the quinuclidine scaffold can be derivatized to produce compounds with a wide range of biological activities. For instance, quaternary N-alkyl quinuclidinium oximes have been synthesized and shown to possess significant broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] Furthermore, quinuclidine derivatives are being investigated for their potential as anticholinergic agents and for their role in targeting organophosphorus compound poisoning.[2][11]

Conclusion

The formation of **quinuclidin-3-one oxime** is a fundamentally important reaction in medicinal chemistry, governed by the principles of nucleophilic addition and acid-catalyzed dehydration. A thorough understanding of the reaction mechanism, particularly the critical role of pH, is essential for optimizing the synthesis of this valuable intermediate. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize, characterize, and utilize **quinuclidin-3-one oxime** in the development of novel and effective therapeutic agents.

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